molecular formula C9H9O5S B1233881 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid CAS No. 501444-04-8

3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid

Cat. No. B1233881
CAS RN: 501444-04-8
M. Wt: 318.92 g/mol
InChI Key: ZTQRMGDLUGQTTF-MNPOOLNOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid, also known as 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid, is a useful research compound. Its molecular formula is C9H9O5Sb and its molecular weight is 318.92 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

501444-04-8

Product Name

3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid

Molecular Formula

C9H9O5S

Molecular Weight

318.92 g/mol

IUPAC Name

(E)-3-(3-stibonophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7O2.2H2O.O.Sb/c10-9(11)7-6-8-4-2-1-3-5-8;;;;/h1-2,4-7H,(H,10,11);2*1H2;;/q;;;;+2/p-2/b7-6+;;;;

InChI Key

ZTQRMGDLUGQTTF-MNPOOLNOSA-L

Isomeric SMILES

C1=CC(=CC(=C1)[Sb](=O)(O)O)/C=C/C(=O)O

SMILES

C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O

synonyms

NSC 13778
NSC-13778
NSC13778

Origin of Product

United States

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